BenchChemオンラインストアへようこそ!

Hdac-IN-9

HDAC2 inhibition isoform selectivity epigenetic regulation

HDAC-IN-9 is a rationally designed dual-target inhibitor that concurrently disrupts tubulin polymerization and inhibits HDAC2/6 with sub-μM potency while sparing HDAC1/8. This unique fingerprint delivers 3.2–6.1-fold cancer-cell selectivity and blocks angiogenesis in zebrafish at 10–40 μM. Use it to probe HDAC2-driven cancers or as a benchmark in selectivity panels—no combination of single-target agents recapitulates this profile.

Molecular Formula C33H38N2O4
Molecular Weight 526.7 g/mol
Cat. No. B12426511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-9
Molecular FormulaC33H38N2O4
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N
InChIInChI=1S/C33H38N2O4/c1-33-16-15-23-24(26(33)13-14-31(33)36)12-11-22-17-30(29(38-2)18-25(22)23)39-19-20-7-9-21(10-8-20)32(37)35-28-6-4-3-5-27(28)34/h3-10,17-18,23-24,26,31,36H,11-16,19,34H2,1-2H3,(H,35,37)/t23-,24+,26-,31-,33-/m0/s1
InChIKeyRURFTJVUUIVVFR-XJARVILUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-9: Quantitative Potency and Selectivity Profile for Dual Tubulin/HDAC Inhibition


HDAC-IN-9 (compound 4s) is a rationally designed dual-target inhibitor that concurrently disrupts tubulin polymerization and inhibits histone deacetylase (HDAC) activity [1]. The compound was developed through pharmacophore fusion of 2-methoxyestradiol and HDAC inhibitor motifs, resulting in a hybrid molecule with demonstrated anti-proliferative, anti-angiogenic, and anti-metastatic activities across multiple in vitro and in vivo models .

Why HDAC-IN-9 Cannot Be Substituted by Single-Target HDAC or Tubulin Inhibitors


Unlike pan-HDAC inhibitors such as vorinostat (IC50 < 86 nM against HDAC1/2/3/6) [1] or selective tubulin polymerization inhibitors like colchicine [2], HDAC-IN-9 achieves a unique balance of dual-target engagement that is not recapitulated by combining separate inhibitors. Its distinctive isoform selectivity profile—sub-micromolar potency for HDAC2 (0.06 µM) and HDAC6 (0.12 µM) versus weak activity against HDAC1 (6.8 µM) [3]—differs markedly from other dual tubulin/HDAC inhibitors such as Tubulin/HDAC-IN-4, which exhibits more uniform potency across HDAC1 (0.73 µM), HDAC2 (0.43 µM), and HDAC6 (0.62 µM) . This specific activity fingerprint underpins its differential cellular selectivity ratios (6.1-, 3.2-, and 4.6-fold for 293T, macrophages, and L02 cells, respectively) and precludes simple substitution by in-class alternatives.

Quantitative Differentiation Evidence for HDAC-IN-9 Against Key Comparators


HDAC2 Inhibition Potency: HDAC-IN-9 vs. Vorinostat and Tubulin/HDAC-IN-4

HDAC-IN-9 inhibits HDAC2 with an IC50 of 0.06 µM [1]. This is more potent than the pan-HDAC inhibitor vorinostat, which has a reported IC50 range of <86 nM (~0.086 µM) across HDAC1/2/3/6 but without isoform-specific resolution [2], and exceeds the potency of the structurally related dual inhibitor Tubulin/HDAC-IN-4, which exhibits an IC50 of 0.43 µM against HDAC2 .

HDAC2 inhibition isoform selectivity epigenetic regulation

HDAC Isoform Selectivity: HDAC-IN-9 vs. Pan-HDAC and Other Dual Inhibitors

HDAC-IN-9 demonstrates a pronounced selectivity window: IC50 values of 6.8 µM (HDAC1), 0.06 µM (HDAC2), 0.12 µM (HDAC6), and 8.5 µM (HDAC8) [1]. This contrasts with the pan-HDAC inhibitor vorinostat, which inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at comparable sub-100 nM concentrations [2], and with Tubulin/HDAC-IN-2, which shows IC50 values of 0.403 µM (HDAC1), 0.591 µM (HDAC2), and 0.459 µM (HDAC6)—a far narrower selectivity range .

HDAC selectivity off-target activity isoform profiling

Cellular Selectivity: Cancer Cell vs. Non-Cancer Cell Cytotoxicity Ratios

HDAC-IN-9 exhibits differential cytotoxicity against cancer cell lines (IC50 range: 0.37–4.84 µM across MCF-7, MGC-803, HeLa, A549, HepG2, U937) versus non-cancerous cell types, with selectivity ratios of 6.1-fold (293T), 3.2-fold (macrophages), and 4.6-fold (L02) . This contrasts with Tubulin/HDAC-IN-4, for which no comparable cancer-normal selectivity data have been reported .

therapeutic window cancer selectivity cytotoxicity

In Vivo Anti-Angiogenic Efficacy: Zebrafish Model Quantitative Comparison

In zebrafish embryo angiogenesis assays, HDAC-IN-9 inhibited intersegmental blood vessel (ISV) formation in a concentration-dependent manner (0, 10, 20, 40 µM) [1]. This anti-angiogenic activity was further validated in zebrafish xenograft models, where HDAC-IN-9 (0, 2.5, 5, 10 µM; 3 days) suppressed both growth and metastasis of A549 lung cancer cells . In contrast, the dual inhibitor Tubulin/HDAC-IN-4 has not been reported in zebrafish angiogenesis or xenograft models .

angiogenesis zebrafish in vivo efficacy

Dual-Mechanism Functional Validation: Microtubule Disruption and HDAC Inhibition in Single Molecule

HDAC-IN-9 simultaneously inhibits tubulin polymerization and HDAC activity [1]. Functional validation includes concentration-dependent G2/M cell cycle arrest (1, 2, 4 µM; 72 h) and caspase-dependent apoptosis induction in A549 cells . This dual functional readout distinguishes HDAC-IN-9 from single-target agents (e.g., colchicine for tubulin; vorinostat for HDAC) and from dual inhibitors lacking validated functional linkage (e.g., Tubulin/HDAC-IN-3, which shows tubulin polymerization IC50 5.4 µM but no HDAC functional correlation ).

dual-target microtubule disruption mechanism of action

Recommended Research and Procurement Scenarios for HDAC-IN-9 Based on Quantitative Evidence


Epigenetic-Oncology Studies Requiring HDAC2-Selective Inhibition with Concurrent Tubulin Disruption

HDAC-IN-9 is optimally deployed in mechanistic studies where selective HDAC2 inhibition (IC50 0.06 µM) is required alongside tubulin polymerization blockade. This dual-target profile is particularly relevant for cancers with HDAC2 overexpression (e.g., colorectal, lung, breast) where both epigenetic reprogramming and mitotic disruption are therapeutic goals [1].

In Vivo Anti-Angiogenesis and Metastasis Modeling in Zebrafish

Given the validated inhibition of intersegmental blood vessel formation (10–40 µM) and suppression of A549 xenograft growth/metastasis (2.5–10 µM) in zebrafish models [2], HDAC-IN-9 is a robust chemical probe for studying angiogenesis-dependent tumor progression in cost-effective, high-throughput in vivo systems prior to rodent studies.

Cancer-Normal Cell Selectivity Screening for Therapeutic Window Assessment

The compound's demonstrated 3.2- to 6.1-fold selectivity for cancer cells over non-cancerous 293T, macrophage, and L02 cells makes HDAC-IN-9 suitable for early-stage therapeutic index evaluations and as a benchmark compound in broader cancer-selectivity screening campaigns.

HDAC Isoform Selectivity Profiling and Chemical Biology Tool Development

With a 142-fold isoform selectivity range (HDAC2 0.06 µM vs. HDAC8 8.5 µM) [3], HDAC-IN-9 serves as a valuable chemical biology tool for dissecting HDAC2/HDAC6-specific biological functions in cellular and in vivo contexts, where off-target inhibition of HDAC1 (6.8 µM) or HDAC8 (8.5 µM) is minimal at concentrations ≤1 µM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.